

Detecting the GRB14-Insulin Receptor Interaction: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Growth factor receptor-bound protein 14 (GRB14) is an adaptor protein that plays a crucial role in negatively regulating insulin signaling. It directly interacts with the activated insulin receptor (IR), inhibiting its tyrosine kinase activity and thereby attenuating downstream signaling pathways.[1][2][3][4][5][6][7] Understanding the molecular details of the GRB14-IR interaction is paramount for developing novel therapeutic strategies for insulin resistance and type 2 diabetes.

These application notes provide an overview and detailed protocols for several key methods used to detect and characterize the interaction between GRB14 and the insulin receptor. The described techniques—Co-Immunoprecipitation (Co-IP), Bioluminescence Resonance Energy Transfer (BRET), and Yeast Two-Hybrid (Y2H)—offer complementary approaches to study this interaction in various contexts, from endogenous protein complexes in cells to binary interactions in a controlled system.

Quantitative Data Summary

The following table summarizes quantitative data from studies characterizing the GRB14-insulin receptor interaction. The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd indicating a stronger interaction.



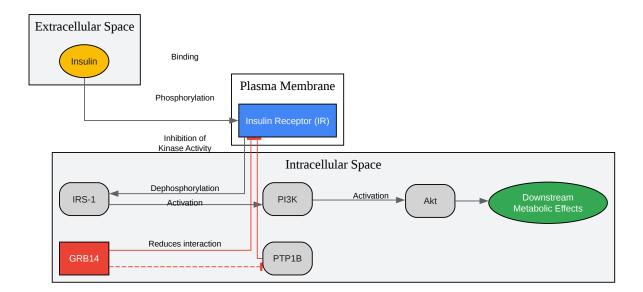
Method	Interacting Proteins	Cell Line/Syste m	Ligand/Stim ulus	Dissociatio n Constant (Kd) / Other Quantitative Measures	Reference
Surface Plasmon Resonance (SPR)	Recombinant human insulin and insulin receptor ectodomain (isoform A)	In vitro	Insulin	High-affinity site (Kd1): 38.1 ± 0.9 nM; Low- affinity site (Kd2): 166.3 ± 7.3 nM	
Bioluminesce nce Resonance Energy Transfer (BRET)	IR-Rluc and Grb14-YFP	HEK293 cells	Insulin (100 nM)	Insulin markedly increases the affinity between IR and Grb14.[1]	[1][8]
Co- Immunopreci pitation	Myc-tagged Grb14 and Insulin Receptor	CHO-IR cells	Insulin (20 nM)	Mutation of Ala378 in the BPS domain of Grb14 dramatically reduces binding to the insulin receptor.[9]	[9]
Co- Immunopreci pitation	Grb14 and IR (wild-type vs. mutants)	COS-7 cells	Insulin (100 nM)	Mutation of L1038 in the IR αC-helix reduced Grb14 recruitment by ~55%. Mutation of	[11][10]



K1168 in the IR activation loop reduced Grb14 binding by ~50%.[10]

Signaling Pathway and Experimental Workflows

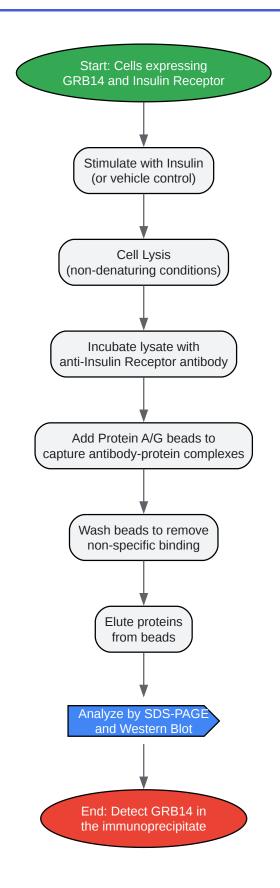
To visualize the biological context and the experimental approaches, the following diagrams are provided.



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Caption: GRB14 inhibits insulin receptor signaling.

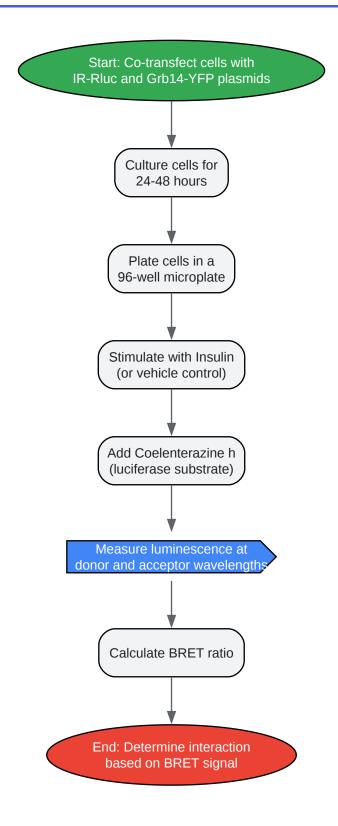




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Caption: Co-Immunoprecipitation workflow.





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